Introduction: The Significance of the 2-Aminothiazole Scaffold
Introduction: The Significance of the 2-Aminothiazole Scaffold
An In-depth Technical Guide to the Chemical Properties of Ethyl 2-(2-aminothiazol-4-yl)butanoate
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural core of numerous clinically significant pharmaceuticals.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including but not limited to antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The versatility of the 2-aminothiazole ring system, coupled with the potential for diverse substitutions at its 2-amino and 4-positions, makes it a highly attractive template for the design of novel therapeutic agents. This guide provides a detailed technical overview of the predicted chemical properties of Ethyl 2-(2-aminothiazol-4-yl)butanoate, a derivative of this important class of compounds. While specific experimental data for this exact molecule is not extensively available in public literature, this document will extrapolate its characteristics based on the well-established chemistry of the 2-aminothiazole core and related esters.
Molecular Structure and Physicochemical Properties
The chemical structure of Ethyl 2-(2-aminothiazol-4-yl)butanoate consists of a 2-aminothiazole ring substituted at the 4-position with an ethyl butanoate group.
Predicted Physicochemical Properties:
| Property | Predicted Value | Justification |
| Molecular Formula | C9H14N2O2S | Based on structural components. |
| Molecular Weight | 214.28 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a pale yellow to white crystalline solid. | Based on similar 2-aminothiazole derivatives.[4] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, DMSO, and ethyl acetate. | The ester group increases lipophilicity compared to a carboxylic acid. |
| Boiling Point | Predicted to be > 250 °C | Extrapolated from related structures and the presence of the heterocyclic core. |
| Melting Point | Predicted to be in the range of 150-180 °C | Based on the melting points of similar 2-aminothiazole esters. |
Synthesis and Reaction Mechanisms
The most probable synthetic route for Ethyl 2-(2-aminothiazol-4-yl)butanoate is a variation of the well-established Hantzsch thiazole synthesis.[5] This reaction involves the condensation of an α-halocarbonyl compound with a thioamide.[5]
Proposed Synthetic Pathway:
The synthesis would likely proceed via the reaction of ethyl 2-bromo-3-oxohexanoate with thiourea.
Caption: Proposed Hantzsch synthesis of Ethyl 2-(2-aminothiazol-4-yl)butanoate.
Detailed Experimental Protocol (Hypothetical):
-
Reaction Setup: To a solution of thiourea (1.0 equivalent) in ethanol, add ethyl 2-bromo-3-oxohexanoate (1.0 equivalent).
-
Reaction Conditions: The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution and brine.
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Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired Ethyl 2-(2-aminothiazol-4-yl)butanoate.
Chemical Reactivity
The reactivity of Ethyl 2-(2-aminothiazol-4-yl)butanoate is dictated by the functional groups present: the 2-aminothiazole ring and the ethyl butanoate side chain.
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2-Aminothiazole Ring: The 2-aminothiazole ring is an electron-rich heterocycle. The exocyclic amino group is nucleophilic and can participate in reactions with various electrophiles, such as aldehydes to form Schiff bases.[1] The ring nitrogen can also be a site of electrophilic attack, depending on the reaction conditions and the steric environment.[1]
-
Ethyl Butanoate Side Chain: The ester functional group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It can also be a target for nucleophilic acyl substitution.
Caption: Predicted reactivity of Ethyl 2-(2-aminothiazol-4-yl)butanoate.
Spectroscopic Properties (Predicted)
The following spectroscopic data are predictions based on the analysis of similar compounds found in the literature.[4][6]
¹H NMR Spectroscopy:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 6.5 - 7.0 | s | 1H | Thiazole C5-H |
| ~ 5.0 - 5.5 | br s | 2H | -NH₂ |
| ~ 4.1 - 4.3 | q | 2H | -OCH₂CH₃ |
| ~ 3.5 - 3.8 | t | 1H | -CH(CH₂CH₃)COOEt |
| ~ 1.8 - 2.0 | m | 2H | -CH(CH₂CH₃)COOEt |
| ~ 1.2 - 1.4 | t | 3H | -OCH₂CH₃ |
| ~ 0.8 - 1.0 | t | 3H | -CH(CH₂CH₃)COOEt |
¹³C NMR Spectroscopy:
| Chemical Shift (δ, ppm) | Assignment |
| ~ 170 - 175 | C=O (ester) |
| ~ 168 - 172 | C2 (Thiazole, C-NH₂) |
| ~ 145 - 150 | C4 (Thiazole) |
| ~ 105 - 110 | C5 (Thiazole) |
| ~ 60 - 65 | -OCH₂CH₃ |
| ~ 40 - 45 | -CH(CH₂CH₃)COOEt |
| ~ 25 - 30 | -CH(CH₂CH₃)COOEt |
| ~ 13 - 15 | -OCH₂CH₃ and -CH(CH₂CH₃)COOEt |
Infrared (IR) Spectroscopy:
| Wavenumber (cm⁻¹) | Functional Group |
| ~ 3300 - 3400 | N-H stretching (amine) |
| ~ 2900 - 3000 | C-H stretching (aliphatic) |
| ~ 1730 - 1750 | C=O stretching (ester) |
| ~ 1620 - 1650 | C=N stretching (thiazole ring) |
| ~ 1500 - 1550 | N-H bending (amine) |
| ~ 1200 - 1300 | C-O stretching (ester) |
Mass Spectrometry (MS):
The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 214. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃) and cleavage of the butanoate side chain.
Applications in Drug Discovery and Development
Derivatives of 2-aminothiazole are of significant interest in drug discovery due to their wide range of pharmacological activities.[7] The introduction of a butanoate side chain at the 4-position could modulate the lipophilicity and steric properties of the molecule, potentially influencing its pharmacokinetic and pharmacodynamic profile. This could lead to new derivatives with enhanced potency or selectivity for various biological targets. The 2-aminothiazole core is a known pharmacophore for various enzymes and receptors, and modifications like the one in Ethyl 2-(2-aminothiazol-4-yl)butanoate could be explored for developing novel inhibitors or modulators.[2]
Conclusion
Ethyl 2-(2-aminothiazol-4-yl)butanoate represents an interesting, albeit currently under-documented, member of the 2-aminothiazole family. Based on the established principles of organic chemistry and the known properties of its constituent functional groups and related analogs, we can predict its chemical behavior with a reasonable degree of confidence. This technical guide provides a foundational understanding of its likely synthesis, reactivity, and spectroscopic characteristics, offering a valuable resource for researchers interested in exploring the potential of this and similar molecules in medicinal chemistry and materials science. Further empirical investigation is warranted to validate these predictions and fully elucidate the chemical and biological profile of this compound.
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(Image depicting the chemical structure with key protons labeled for NMR assignment.)
(Image depicting the isomeric structure for comparison.)
